Acide 1,5-naphtalènedisulfonique, sel disodique hydraté

Vue d'ensemble

Description

1,5-Naphthalenedisulfonic acid, disodium salt hydrate, is a white powder that is hygroscopic and exists in the form of hydrates . It is mainly used as a dye intermediate . The liposomal entrapment of 1,5-naphthalenedisulfonic acid disodium salt in phospholipid vesicles has been studied .

Synthesis Analysis

The disodium salt of naphthalene-1,5-disulfonic acid gives 1-hydroxynaphthalene-5-sulfonic acid or 1,5-dihydroxynaphthalene by fusion processes . Doubly substituted aromatic dianions of 1,5-naphthalenedisulfonic acid disodium salt have been investigated by collision-induced dissociation, along with infrared multiple photon dissociation/detachment techniques .Molecular Structure Analysis

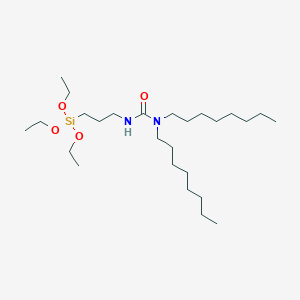

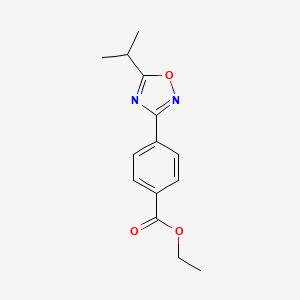

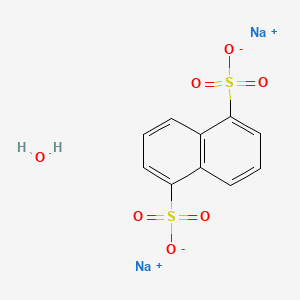

The molecular formula of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate is C10H6(SO3Na)2.xH2O . The SMILES string representation is [Na+].[Na+].[O-]S(=O)(=O)c1cccc2c(cccc12)S([O-])(=O)=O .Chemical Reactions Analysis

Fusion of Armstrong’s acid in NaOH gives the disodium salt of 1,5-dihydroxynaphthalene, which can be acidified to give the diol . The intermediate in this hydrolysis, 1-hydroxynaphthalene-5-sulfonic acid, is also useful . Nitration gives nitrodisulfonic acids, which are precursors to amino derivatives .Physical And Chemical Properties Analysis

1,5-Naphthalenedisulfonic acid, disodium salt hydrate is a white powder that is hygroscopic . It exists in the form of hydrates . The molecular weight is 332.26 (anhydrous basis) .Applications De Recherche Scientifique

Études d'encapsulation liposomale

Ce composé a été utilisé dans l'étude de l'encapsulation liposomale dans des vésicules phospholipidiques. Les liposomes sont des vésicules sphériques qui ont au moins une bicouche lipidique et sont utilisés dans les systèmes d'administration de médicaments en raison de leur biocompatibilité et de leur capacité à encapsuler des agents thérapeutiques .

Recherche sur la dissociation induite par collision

Des chercheurs ont étudié les dianions aromatiques disubstitués de l'acide 1,5-naphtalènedisulfonique, sel disodique, en utilisant la dissociation induite par collision. Cette technique est importante en spectrométrie de masse car elle aide à identifier la structure des ions .

Techniques de dissociation/détachement multiphotonique infrarouge

Des techniques de dissociation/détachement multiphotonique infrarouge ont également été appliquées à ce composé. Ces techniques sont importantes pour étudier la structure et l'énergétique des ions en phase gazeuse .

Chromatographie en colonne HPLC

L'acide 1,5-naphtalènedisulfonique, sel disodique, a été utilisé en chromatographie en colonne HPLC à des fins de séparation. La chromatographie liquide haute performance (HPLC) est une technique de chimie analytique utilisée pour séparer, identifier et quantifier chaque composant d'un mélange .

Synthèse de polymères de coordination

La réaction de ce composé avec certains composés organostannique et dérivés de la bipyridine a conduit à la formation de polymères de coordination où l'acide 1,5-naphtalènedisulfonique agit comme un ligand pontant. Ces polymères ont des applications potentielles en science des matériaux .

Laboratoires scientifiques MilliporeSigma MilliporeSigma SIELC Technologies

Safety and Hazards

The safety information indicates that it is advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including a dust mask type N95 (US), eyeshields, and gloves . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

It has been studied for its interaction with phospholipid vesicles .

Mode of Action

It has been observed that this compound can be entrapped in phospholipid vesicles . This suggests that it may interact with biological membranes, potentially influencing their properties or function.

Analyse Biochimique

Biochemical Properties

1,5-Naphthalenedisulfonic acid, disodium salt hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its entrapment in phospholipid vesicles, which indicates its potential interactions with lipid membranes . Additionally, the compound has been investigated using collision-induced dissociation and infrared multiple photon dissociation/detachment techniques, highlighting its interactions at the molecular level .

Cellular Effects

1,5-Naphthalenedisulfonic acid, disodium salt hydrate affects various types of cells and cellular processes. It influences cell function by interacting with cell membranes and potentially altering cell signaling pathways. The compound’s impact on gene expression and cellular metabolism is also of interest, as it may modulate the activity of specific genes and metabolic pathways .

Molecular Mechanism

The molecular mechanism of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate involves its binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to interact with lipid membranes and other cellular components suggests that it can influence various biochemical pathways and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate can change over time. Its stability and degradation are important factors to consider, as they can impact the compound’s long-term effects on cellular function. Studies have shown that the compound can be stably entrapped in liposomal vesicles, indicating its potential for sustained release and prolonged activity .

Dosage Effects in Animal Models

The effects of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. Understanding these interactions can help optimize its use in research and therapeutic settings .

Subcellular Localization

The subcellular localization of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its activity and effectiveness in various biochemical processes .

Propriétés

IUPAC Name |

disodium;naphthalene-1,5-disulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2.2Na.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;;/h1-6H,(H,11,12,13)(H,14,15,16);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXBIEHUTPZICY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044315 | |

| Record name | 1,5-Naphthalenedisulfonic acid, disodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207569-02-6 | |

| Record name | 1,5-Naphthalenedisulfonic acid, disodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-[(R)-1-Phenylethylamino]-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine-7-yl]-4-(2,4,5-trifluorophenyl)-1-butanone](/img/structure/B1504874.png)

![1-(9-Anthracenylmethyl)-4-(2-chloro-phenyl)-1H-[1,2,3]triazole](/img/structure/B1504880.png)

![tert-butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1504882.png)